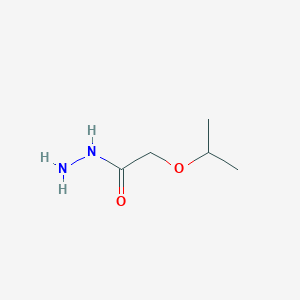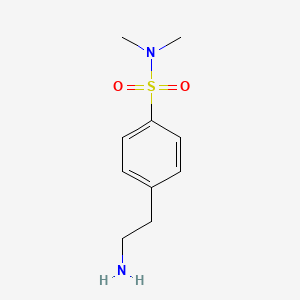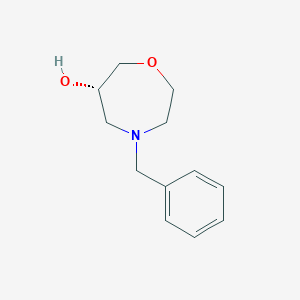![molecular formula C18H19N3O2S B1341115 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904817-36-3](/img/structure/B1341115.png)
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a multifunctional molecule that incorporates several heterocyclic frameworks such as imidazo[1,2-a]pyridine, thiophene, and piperidine. These heterocycles are known for their diverse biological activities and their presence in a variety of pharmacologically active compounds. The imidazo[1,2-a]pyridine moiety, in particular, is a common structural motif in compounds with potential antitubercular activity, as seen in the synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides with promising results against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through oxidative coupling reactions. For instance, imidazo[1,2-a]pyridine-3-carboxylates can be prepared from 2-aminopyridines and β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . The amount of catalyst is crucial for directing the course of the reaction. Similarly, the synthesis of the thiophene moiety can be accomplished through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, leading to the formation of fully substituted thiophenes .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit a planar imidazo[1,2-a]pyridine core, which is a common feature that facilitates π-π stacking interactions, potentially contributing to its biological activity. The thiophene ring adds to the electron-rich nature of the compound, which may influence its reactivity and interaction with biological targets. The piperidine ring introduces a flexible aliphatic chain that could impact the overall conformation and pharmacokinetic properties of the molecule.
Chemical Reactions Analysis
The imidazo[1,2-a]pyridine core is reactive and can participate in various chemical transformations. For example, it can undergo rearrangements with triethylamine to yield different heterocyclic structures such as indoles, depending on the substituents present on the molecule . The thiophene moiety can also engage in electrophilic aromatic substitution reactions due to its electron-rich nature, which could be utilized in further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of multiple heteroatoms and the potential for hydrogen bonding. The imidazo[1,2-a]pyridine and thiophene rings contribute to the compound's aromaticity, which could affect its solubility and stability. The piperidine moiety may impart basic properties to the molecule, influencing its solubility in acidic or basic environments. The compound's reactivity in chemical reactions, such as its potential as a corrosion inhibitor for mild steel in acidic medium, could be inferred from related compounds like 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine, which show high inhibition efficiencies .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Kumar et al. (2013) details the efficient synthesis of piperazine-2,6-dione derivatives, utilizing thiophen-2-ylmethanamine among other amines, which upon further condensation with 1H-indole-2-carboxylic acid yielded compounds exhibiting good anticancer activity against several cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) at a concentration of 10 μM. This research demonstrates the compound's utility in generating potentially therapeutic agents targeting various cancers (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Synthesis Methodology
Lifshits, Ostapchuk, and Brel (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a widely used pharmacophore, demonstrating the compound's significance in the synthesis of bioactive molecules with imidazo[1,2-a]pyridine fragments, which possess various types of bioactivity. Their work highlights an innovative approach to synthesizing these crucial intermediates, showcasing the broader utility of such compounds in medicinal chemistry (Lifshits, A., Ostapchuk, P. N., & Brel, V. K., 2015).
Aurora Kinase Inhibition
Research by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors includes compounds related to the one , showing potential utility in treating cancer by inhibiting Aurora A. This study underscores the importance of such compounds in developing targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Mixed Ligand Concept in Radiopharmacy
Mundwiler et al. (2004) introduced a new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, utilizing imidazole and pyridine derivatives. This innovative approach offers a method for creating radiolabeled compounds for diagnostic and therapeutic applications in nuclear medicine, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in radiopharmacy (Mundwiler, S., Kündig, M., Ortner, K., & Alberto, R., 2004).
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the characteristics of its targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would likely depend on its targets and the nature of its interactions with these targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Eigenschaften
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPBUQZTSBEIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-2-YL-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


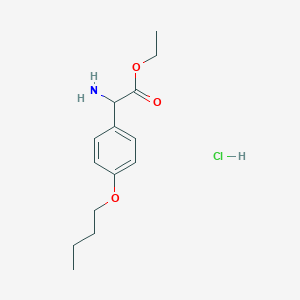

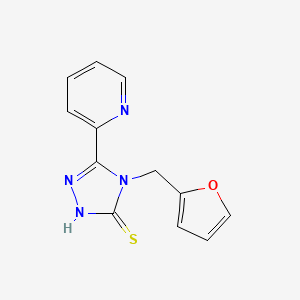
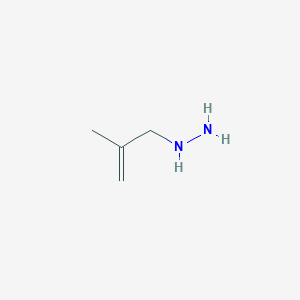
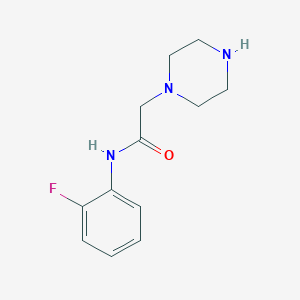

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)


